molecular formula C9H14N2O3 B2664037 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1108712-66-8

1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2664037
CAS RN: 1108712-66-8
M. Wt: 198.222
InChI Key: ZRCIUCCLIMARHS-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, also known as MDPAC, is a chemical compound that has been studied for its potential use in scientific research. MDPAC has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Molecular Structure and Synthesis

Pyrazole derivatives have been synthesized and analyzed for their molecular conformation and hydrogen bonding capabilities. For instance, 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and its derivatives demonstrate complex hydrogen-bonded frameworks, suggesting potential applications in the design of new materials and as ligands in metal-organic frameworks (Asma et al., 2018).

Crystal Structure Analysis

Studies involving 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate and related compounds have provided insights into their crystal packing, molecular geometry, and the role of weak intermolecular interactions. These findings are crucial for understanding the solid-state chemistry of pyrazoles and designing compounds with desired physical properties (Isuru R. Kumarasinghe et al., 2009).

Nonlinear Optical Properties

Research on pyrazole derivatives like 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid has explored their nonlinear optical properties, indicating potential applications in photonics and optoelectronics. The detailed spectroscopic investigation and theoretical analysis of these compounds contribute to the development of materials with advanced optical functionalities (Ö. Tamer et al., 2015).

Electrochemiluminescence

The synthesis of transition metal complexes with pyrazolecarboxylic acid derivatives has been explored for their electrochemiluminescence (ECL) properties. These studies demonstrate the potential of pyrazole-based compounds in developing ECL sensors and devices, which could have significant applications in analytical chemistry and bioassays (C. Feng et al., 2016).

properties

IUPAC Name

1-(2-methoxyethyl)-3,5-dimethylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-6-8(9(12)13)7(2)11(10-6)4-5-14-3/h4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCIUCCLIMARHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCOC)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (60%, 120 mg, 3.0 mmol) was suspended in THF (2 ml) at 0 C. Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (168 mg, 1.0 mmol) dissolved in THF (2 mL) was added drop-wise. Stirring was maintained until the evolution of hydrogen stopped. 1-Bromo-2-methoxyethane (208 mg, 1.5 mmol) was added and the reaction was heated at reflux at 70 C for 48 hours. Reaction was quenched with water at 0 C, acidified to pH=1-2 with HCl (2M) and was extracted with EtOAc. The organic layer was washed with water, NH4Cl aq., and brine, and dried with Na2SO4, and concentrated. The residue was subjected to HPLC purification. White solid (67 mg, 0.34 mmol, 34%) was obtained after stripping of solvents and drying. ESI-MS m/z 199.4 (M+H).
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
168 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
208 mg
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Yield
34%

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